molecular formula C12H21NO4 B578611 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid CAS No. 1252867-16-5

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Cat. No.: B578611
CAS No.: 1252867-16-5
M. Wt: 243.303
InChI Key: BSWHWMPKCSLEMJ-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The structural architecture of this compound encompasses several distinctive molecular features that define its chemical identity and reactivity profile. The azepane ring system forms the central scaffold of the molecule, consisting of a seven-membered saturated heterocycle with six carbon atoms and one nitrogen atom. This ring structure adopts conformations that differ significantly from the more rigid six-membered piperidine rings commonly encountered in organic chemistry, providing greater conformational flexibility and unique three-dimensional orientations.

The tert-butoxycarbonyl protecting group attached to the nitrogen atom represents a sophisticated chemical functionality that serves multiple synthetic purposes. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid, which precisely describes the structural connectivity. The tert-butyl group consists of a central carbon atom bonded to three methyl groups, creating a bulky, sterically hindered substituent that influences the molecule's overall conformation and reactivity patterns.

The carboxylic acid functionality positioned at the 3-carbon of the azepane ring introduces additional complexity to the molecular structure. This positioning creates specific stereochemical considerations, as the compound can exist in both (R)- and (S)-configurations around the chiral center bearing the carboxylic acid group. The spatial arrangement of these functional groups creates distinct molecular geometries that affect the compound's physical properties, chemical reactivity, and potential biological activities.

Molecular Property Value Reference
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Chemical Abstracts Service Number (R-enantiomer) 851593-77-6
Chemical Abstracts Service Number (S-enantiomer) 1427514-89-3
Topological Polar Surface Area 66.84 Ų
Calculated LogP 2.1082

The stereochemical complexity of this compound necessitates careful consideration of its three-dimensional structure. The azepane ring can adopt various conformational states, with the most stable conformations being influenced by the steric bulk of the tert-butoxycarbonyl group and the hydrogen bonding potential of the carboxylic acid functionality. The nitrogen atom in the azepane ring exhibits sp³ hybridization, contributing to the overall flexibility of the seven-membered ring system.

Historical Development in Heterocyclic Chemistry

The development of azepane-containing compounds and their derivatives represents a significant chapter in the evolution of heterocyclic chemistry, with roots extending back to the foundational period of organic chemical science in the early 19th century. The broader field of heterocyclic chemistry emerged as organic chemistry developed during the 1800s, with pivotal discoveries by researchers such as Brugnatelli, who separated alloxan from uric acid in 1818, and Dobereiner, who produced furan compounds using sulfuric acid with starch in 1832. These early investigations established the fundamental principles that would later guide the synthesis and understanding of more complex heterocyclic systems.

The specific development of seven-membered nitrogen heterocycles like azepane followed the broader trajectory of heterocyclic chemistry research throughout the 19th and 20th centuries. The azepane ring system, as a saturated seven-membered heterocycle, represents an evolution from the earlier focus on five- and six-membered heterocycles that dominated early heterocyclic chemistry research. The recognition that seven-membered rings could provide unique conformational properties and synthetic opportunities led to increased interest in their preparation and applications.

The introduction of protecting group strategies in organic synthesis revolutionized the approach to complex molecule construction, with the tert-butoxycarbonyl group emerging as one of the most significant developments in this field. The tert-butoxycarbonyl protecting group gained prominence due to its stability under basic conditions and its facile removal under acidic conditions, making it particularly valuable in multi-step synthetic sequences. This protecting group strategy became especially important in peptide synthesis and amino acid chemistry, where selective protection and deprotection of amino functionalities is crucial for successful synthetic outcomes.

The convergence of azepane chemistry with protecting group methodology represents a sophisticated approach to molecular design that emerged in the latter half of the 20th century. The development of compounds like this compound reflects the maturation of synthetic organic chemistry, where multiple functional groups can be incorporated into complex molecular frameworks with precise control over their reactivity and selectivity patterns.

Historical Milestone Year Significance
Alloxan isolation from uric acid 1818 Early heterocyclic compound identification
Furan compound production 1832 Development of heterocyclic synthesis methods
Pyrrole isolation 1834 Expansion of known heterocyclic structures
Synthetic indigo production 1906 Industrial application of heterocyclic chemistry
Chargaff's rule introduction 1951 Recognition of heterocycles in biological systems

Significance of tert-Butoxycarbonyl Protection in Azepane Derivatives

The incorporation of tert-butoxycarbonyl protection in azepane derivatives represents a crucial synthetic strategy that enables the controlled manipulation of nitrogen-containing heterocycles in complex synthetic sequences. The tert-butoxycarbonyl protecting group, commonly introduced using di-tert-butyl dicarbonate as the reagent, provides exceptional stability under basic and nucleophilic conditions while remaining readily removable under acidic conditions. This selectivity profile makes it particularly valuable for protecting amino functionalities in azepane derivatives during synthetic transformations that might otherwise compromise the nitrogen atom's integrity.

The mechanism of tert-butoxycarbonyl group introduction involves the reaction of di-tert-butyl dicarbonate with the azepane nitrogen under basic conditions, typically using sodium hydroxide or other suitable bases. This reaction proceeds through nucleophilic attack of the nitrogen lone pair on one of the carbonyl carbons of di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butoxide to form the desired carbamate linkage. The resulting N-tert-butoxycarbonyl azepane derivative exhibits dramatically altered reactivity compared to the unprotected amine, becoming unreactive toward most electrophiles and maintaining stability under a wide range of synthetic conditions.

The strategic importance of tert-butoxycarbonyl protection in azepane chemistry extends beyond simple functional group protection to encompass conformational control and reactivity modulation. The bulky tert-butyl group significantly influences the conformational preferences of the azepane ring, potentially favoring specific ring conformations that affect the accessibility and orientation of other functional groups, such as the carboxylic acid moiety at the 3-position. This conformational influence can have profound effects on subsequent synthetic transformations and the overall synthetic strategy employed for target molecule construction.

The removal of tert-butoxycarbonyl protection from azepane derivatives typically employs strong acids such as trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine. Alternative deprotection methods, including treatment with trimethylsilyl iodide followed by methanol, provide options for cases where traditional acidic conditions might be incompatible with other functional groups present in the molecule.

Protection Strategy Reagent Conditions Advantages
tert-Butoxycarbonyl Introduction Di-tert-butyl dicarbonate Basic conditions, ambient temperature High selectivity, mild conditions
tert-Butoxycarbonyl Removal Trifluoroacetic acid Acidic conditions, ambient temperature Clean deprotection, minimal side reactions
Alternative Deprotection Trimethylsilyl iodide/methanol Mild acidic conditions Compatible with acid-sensitive groups

The synthetic utility of tert-butoxycarbonyl protected azepane derivatives extends to their role as building blocks in pharmaceutical chemistry and materials science. The protected amino functionality allows for selective functionalization of other reactive sites within the molecule, enabling the construction of complex molecular architectures that would be difficult or impossible to achieve with unprotected amines. The seven-membered azepane ring provides unique spatial arrangements that differ from more common five- and six-membered heterocycles, potentially offering distinct biological activities or material properties in final target molecules.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWHWMPKCSLEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid can be synthesized through several routes. One common method involves the reaction of azepane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity . Industrial production methods often utilize continuous flow microreactor systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., sodium hydroxide for deprotonation), and oxidizing or reducing agents (e.g., potassium permanganate for oxidation) . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound is primarily used as an intermediate in the synthesis of complex organic molecules. The tert-butoxycarbonyl (Boc) group acts as a protecting group for amines, facilitating selective reactions without interference from the amine functionality. This property is particularly advantageous in multi-step synthetic pathways where the protection and deprotection of functional groups are crucial for yield and purity.

Synthetic Routes
The synthesis typically involves:

  • Formation of the Azepane Ring: Various cyclization methods can be employed to create the azepane structure from suitable precursors.
  • Introduction of the Boc Group: This is achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Carboxylation: The carboxylic acid moiety is introduced through reactions with carbon dioxide or other carboxylating agents.

Biological Research

Enzyme Mechanisms and Protein-Ligand Interactions
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid has been utilized in studies investigating enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems .

Therapeutic Applications
Research indicates that this compound may have potential therapeutic applications, particularly in:

  • Cancer Treatment: It has shown promise as an inhibitor of pathways associated with tumor growth. Specifically, azepane derivatives have been studied for their ability to inhibit interactions between menin and MLL proteins, which are implicated in certain leukemias .
  • Neurological Disorders: Compounds similar to this azepane derivative have been reported to enhance cognitive functions by interacting with muscarinic receptors, which play critical roles in memory and learning processes .

In Vitro and In Vivo Studies

Cytotoxicity Assays
In vitro studies have demonstrated that (R)-Boc-azepane-3-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For example, significant activity has been observed against MCF-7 breast cancer cells. In vivo studies further validated these findings, showing reduced tumor growth rates in animal models treated with azepane derivatives .

Industrial Applications

Production of Fine Chemicals and Pharmaceuticals
In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as a versatile building block enables the synthesis of various bioactive compounds, enhancing its value in drug development .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Cancer TreatmentInhibits menin-MLL interactions
Neurological DisordersEnhances cognitive function via muscarinic receptors
CytotoxicitySignificant activity against MCF-7 breast cancer cells

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the nitrogen atom, preventing unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine . This property makes it a valuable tool in multi-step organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Ring Size and Substituent Variations

Compound Name CAS Number Ring Size Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound 1252867-16-5 7-membered None C₁₂H₂₁NO₄ 243.30 Intermediate in organic synthesis
1-(tert-Butoxycarbonyl)-3-cyanoazetidine-3-carboxylic acid 1158759-45-5 4-membered Cyano (-CN) at 3-position C₁₀H₁₄N₂O₄ 226.23 Enhanced polarity; potential nitrile reactivity
1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid 534602-47-6 6-membered Methyl (-CH₃) at 3-position C₁₂H₂₁NO₄ 243.30 Increased lipophilicity for membrane permeability
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid 934342-39-9 6-membered Fluorine (-F) at 3-position C₁₁H₁₈FNO₄ 247.26 Improved metabolic stability in medicinal chemistry
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid 183062-96-6 4-membered Carboxylic acid on side chain C₁₀H₁₇NO₄ 215.25 Conformational flexibility for ligand design

Key Observations:

  • Ring Size Effects : Smaller rings (e.g., azetidine, 4-membered) impose greater conformational rigidity, while larger rings (e.g., azepane, 7-membered) enhance flexibility, influencing binding interactions in drug design .
  • Substituent Impact : Electronegative groups (e.g., -F in 934342-39-9) improve metabolic stability and hydrogen-bonding capacity, whereas lipophilic groups (e.g., -CH₃ in 534602-47-6) enhance membrane permeability .
  • Carboxylic Acid Position : Derivatives with the carboxylic acid on a side chain (e.g., 183062-96-6) offer distinct spatial arrangements compared to ring-attached analogs, affecting target engagement .

Biological Activity

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a compound of significant interest in medicinal chemistry and organic synthesis. Its biological activity has been explored in various studies, revealing potential therapeutic applications, particularly in the fields of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

This compound is characterized by its unique azepane ring structure, which contributes to its biological activity. The tert-butoxycarbonyl (Boc) group is a protective group commonly used in organic synthesis, enhancing the stability and reactivity of the compound.

PropertyValue
Molecular FormulaC₉H₁₅NO₄
Molecular Weight185.22 g/mol
CAS Number1126650-67-6
SolubilitySoluble in organic solvents
Storage ConditionsSealed, dry, 2-8°C

Enzyme Inhibition

Research indicates that this compound exhibits promising activity as an angiotensin-converting enzyme (ACE) inhibitor. In one study, derivatives of this compound showed varying degrees of ACE inhibition, with some derivatives achieving low IC50 values, indicating strong inhibitory potential .

Table: ACE Inhibition Activity of Related Compounds

CompoundIC50 (µM)
This compound0.07
Hydroxamic acid derivative0.011
Other derivativesVaries

Antitumor Activity

In addition to its role as an ACE inhibitor, compounds derived from this compound have been investigated for their antitumor properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • ACE Inhibition : The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, a peptide that raises blood pressure.
  • Antitumor Mechanism : The exact mechanism by which it induces apoptosis in cancer cells is still under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: ACE Inhibition

A study conducted on various analogs of this compound demonstrated significant variations in ACE inhibitory activity. The study highlighted that structural modifications could enhance potency and selectivity against ACE, providing insights for future drug development .

Case Study 2: Antitumor Effects

Another research project focused on the antitumor potential of this compound's derivatives revealed that specific modifications led to increased cytotoxicity against several cancer cell lines. The findings suggest that further exploration into structure-activity relationships (SAR) could yield effective anticancer agents .

Q & A

Q. What synthetic routes are commonly employed for 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves Boc protection of the azepane amine followed by carboxylation at the 3-position. Critical parameters include:

  • Temperature control : Maintained between 0–25°C during carboxylation to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation, ensuring high yield (>90%) and purity .

Q. What are the recommended storage conditions to ensure compound stability?

Store under anhydrous conditions at room temperature, sealed in inert gas (e.g., nitrogen). Moisture levels should be <0.5% to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers or confirm stereochemistry .
  • X-ray crystallography : Resolves ambiguous spatial arrangements (if crystals are obtainable). SHELX software refines diffraction data .
  • Computational modeling : Predicts NMR shifts or optimizes geometry using DFT (e.g., B3LYP/6-31G*) .

Q. What strategies improve coupling efficiency of this compound in peptide synthesis?

  • Activation reagents : Use EDC/HOBt or DCC to activate the carboxylic acid for amide bond formation.
  • Solvent optimization : DMF or DCM enhances solubility and reaction kinetics.
  • Temperature control : Reactions at 0–4°C minimize racemization of chiral centers .

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases.
  • Polarimetry : Measure specific rotation ([α]D) against known standards.
  • Circular Dichroism (CD) : Confirms absolute configuration in solution .

Q. What computational approaches predict biological interactions of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., enzymes).
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over time.
  • ADMET prediction : SwissADME forecasts pharmacokinetic properties .

Q. How can low yields in Boc deprotection reactions be mitigated?

  • Acid selection : TFA in DCM (1:4 v/v) efficiently removes Boc groups without degrading the azepane ring.
  • Reaction time : Monitor via TLC (ninhydrin stain) to avoid over-exposure to acidic conditions.
  • Neutralization : Quench with cold NaHCO3 to stabilize the free amine .

Q. What methodologies evaluate stability under non-ambient conditions (e.g., acidic/basic pH)?

  • Forced degradation studies : Expose to 0.1M HCl/NaOH (37°C, 24h) and quantify degradation via HPLC.
  • Arrhenius kinetics : Predict shelf-life by heating samples (40–60°C) and measuring decomposition rates .

Q. How does the Boc group influence the compound’s reactivity in multi-step syntheses?

  • Steric protection : Shields the amine from nucleophilic attack during carboxylation or alkylation.
  • Orthogonality : Stable under basic conditions but cleaved by acids, enabling sequential deprotection strategies.
  • Solubility enhancement : Improves solubility in organic solvents for intermediate purification .

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